

# Head-to-Head Clinical Trial Comparison: Fluphenazine Decanoate vs. Risperidone Consta

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fluphenazine Decanoate |           |
| Cat. No.:            | B1673469               | Get Quote |

This guide provides a detailed comparison of **Fluphenazine Decanoate**, a first-generation (typical) long-acting injectable (LAI) antipsychotic, and Risperidone Consta, a second-generation (atypical) LAI antipsychotic. The comparison is based on data from head-to-head clinical trials, focusing on efficacy, safety, and tolerability for researchers, scientists, and drug development professionals.

# **Efficacy**

The comparative efficacy of **Fluphenazine Decanoate** and Risperidone Consta has been evaluated in various clinical settings, with outcomes measured by treatment discontinuation, hospitalization rates, and changes in psychopathology scores.

A key multisite, open-label, randomized controlled trial addressed the risks and benefits of switching from **Fluphenazine Decanoate** or Haloperidol Decanoate to Risperidone Consta versus staying on the original medication.[1][2][3][4] In this trial, adult outpatients with schizophrenia or schizoaffective disorder were followed for a 6-month protocol-driven phase and a subsequent 6-month naturalistic follow-up.[1][2][3][4] During the initial 6 months, there was no significant difference in the time to treatment discontinuation between the group that switched to Risperidone Consta and the group that stayed on their conventional depot antipsychotic.[1][3] However, when the 6-month naturalistic follow-up was included, the time to treatment discontinuation was significantly shorter for those who switched to Risperidone Consta.[1][3] Specifically, 31% of patients who switched discontinued treatment, compared to 10% of those who stayed on their original medication.[1]







Another study focusing on patients with schizophrenia who were stable on a conventional depot antipsychotic, including **Fluphenazine Decanoate**, found that switching to long-acting risperidone was associated with significant reductions in Positive and Negative Syndrome Scale (PANSS) total and factor scores.[5] In this 12-week, open-label, multicenter trial, 48% of these stable patients showed further symptom improvement, defined as a 20% or greater decrease in PANSS score at the endpoint.[5]

A retrospective cohort study in Japan suggested that second-generation LAIs may have an advantage. It found that aripiprazole and paliperidone were associated with a significantly lower risk of psychiatric hospitalization and LAI discontinuation compared to fluphenazine/haloperidol.[6] While not a direct comparison to Risperidone Consta in this particular outcome, it points to a trend favoring newer agents in certain effectiveness measures.[6] Conversely, a Danish study of over 9,000 patients found that Risperidone LAI was inferior to conventional depot antipsychotics, including fluphenazine.[7] Patients treated with Risperidone LAI had a higher number of hospital admissions per month and spent a greater percentage of time admitted to the hospital compared to when they were treated with conventional depots.[7] Furthermore, the hazard of discontinuing treatment was higher for patients on Risperidone LAI.[7]

Table 1: Efficacy Outcomes in Head-to-Head Trials



| Outcome Measure                                              | Fluphenazine<br>Decanoate (Stay<br>Group) | Risperidone<br>Consta (Switch<br>Group) | Study                      |
|--------------------------------------------------------------|-------------------------------------------|-----------------------------------------|----------------------------|
| Treatment Discontinuation (12 months)                        | 10%                                       | 31%                                     | Rosenheck et al.[1][3]     |
| Psychiatric<br>Hospitalization                               | Lower rate (0.08 admissions/month)        | Higher rate (0.50 admissions/month)     | Danish Cohort<br>Study[7]  |
| Time Spent<br>Hospitalized                                   | 33%                                       | 48%                                     | Danish Cohort<br>Study[7]  |
| Symptom Improvement (≥20% PANSS decrease in stable patients) | Not Applicable<br>(Control)               | 48%                                     | Open-Label Switch Study[5] |

# **Safety and Tolerability**

The safety and tolerability profiles of **Fluphenazine Decanoate** and Risperidone Consta differ, particularly concerning metabolic side effects and extrapyramidal symptoms (EPS).

In the randomized controlled trial comparing switching to Risperidone Consta versus staying on a conventional depot, the groups did not differ significantly with respect to new-onset tardive dyskinesia or new-onset EPS.[1][3][4] However, patients who switched to Risperidone Consta experienced greater increases in body mass index (BMI) and prolactin levels.[1][2][3][4] The mean BMI increased by 1.0 in the switch group, while it decreased by 0.3 in the stay group.[1] [3] Similarly, the maximum increase in prolactin was significantly higher in the Risperidone Consta group (23.4 ng/mL) compared to the stay group (a decrease to 15.2 ng/mL).[1][3]

In the open-label study of stable patients switching to long-acting risperidone, adverse events related to movement disorders were reported in 3% of patients, and the overall severity of movement disorders decreased during the treatment period.[5] While typical antipsychotics like fluphenazine are generally associated with a higher risk of EPS, risperidone also carries a notable risk, especially at higher doses.[8] One study comparing EPS among various LAIs



found that risperidone was associated with more EPS compared to paliperidone, aripiprazole, and flupenthixol.[9]

Table 2: Key Safety and Tolerability Findings

| Adverse Event                              | Fluphenazine<br>Decanoate (Stay<br>Group) | Risperidone<br>Consta (Switch<br>Group) | Study                         |
|--------------------------------------------|-------------------------------------------|-----------------------------------------|-------------------------------|
| Mean BMI Change                            | -0.3                                      | +1.0                                    | Rosenheck et al.[1][3]        |
| Maximum Prolactin Change (ng/mL)           | Decrease to 15.2                          | Increase to 23.4                        | Rosenheck et al.[1][3]        |
| New-Onset EPS                              | No significant difference                 | No significant difference               | Rosenheck et al.[1][4]        |
| Movement Disorder AEs (in stable patients) | Not Applicable<br>(Control)               | 3%                                      | Open-Label Switch<br>Study[5] |

# **Experimental Protocols**

Rosenheck et al. (2012) - Open-Label, Randomized Controlled Trial

- Objective: To assess the risks and benefits of staying on long-acting injectable haloperidol or fluphenazine versus switching to long-acting injectable risperidone microspheres.[1][3]
- Study Design: A multisite, open-label, randomized controlled trial with a 6-month protocoldriven treatment phase and a 6-month naturalistic follow-up.[1][2][3][4]
- Participants: Adult outpatients with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder who were already being treated with haloperidol decanoate (n=40) or fluphenazine decanoate (n=22).[1][2][3][4]
- Intervention: Patients were randomly assigned to either stay on their current long-acting injectable medication or switch to risperidone microspheres.[1][2][3][4]
- Primary Outcome: Time to treatment discontinuation.[1][3]



- Secondary Outcomes: Included assessments of psychopathology, hospitalizations, sexual side effects, new-onset tardive dyskinesia, new-onset EPS, body mass, and prolactin levels.
   [1][3][4]
- Statistical Analysis: Kaplan-Meier and Cox regression analyses were used for the primary outcome, while random regression models were used for secondary outcomes.[1][3]

Open-Label Switch Study (as described in PubMed ID: 15826725)

- Objective: To assess the safety and efficacy of switching symptomatically stable schizophrenia patients from conventional depot antipsychotics to long-acting injectable risperidone.[5]
- Study Design: A 12-week, open-label, multicenter trial.[5]
- Participants: Patients with schizophrenia who were considered symptomatically stable and had been receiving flupenthixol decanoate, fluphenazine decanoate, haloperidol decanoate, or zuclopenthixol decanoate for at least 4 months.[5]
- Intervention: After a run-in period on their conventional depot, patients were switched to long-acting risperidone every 2 weeks, starting at a 25 mg dose. The dose could be adjusted in 12.5-mg increments at 4-week intervals.[5]
- Primary Outcome Measures: Safety and efficacy, including PANSS total and factor scores,
   Clinical Global Impressions (CGI) severity scale, and incidence of adverse events related to movement disorders.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow of the Rosenheck et al. randomized trial.





Click to download full resolution via product page

Caption: Pharmacodynamic comparison and associated side effect risks.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effectiveness of switching from long-acting injectable fluphenazine or haloperidol decanoate to long-acting injectable risperidone microspheres: an open-label, randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Effectiveness of switching from long-acting injectable fluphenazine or haloperidol decanoate to long-acting injectable risperidone microspheres: an open-label, randomized controlled trial. [scholars.duke.edu]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-acting injectable risperidone: safety and efficacy in stable patients switched from conventional depot antipsychotics PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Comparative effectiveness of long-acting injectable antipsychotics in patients with schizophrenia in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone long-acting injection vs. conventional depot injections | European Psychiatry |
   Cambridge Core [cambridge.org]
- 8. droracle.ai [droracle.ai]
- 9. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial Comparison: Fluphenazine Decanoate vs. Risperidone Consta]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673469#head-to-head-clinical-trials-of-fluphenazine-decanoate-and-risperidone-consta]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com